3-[5-(4-methoxypyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]-1-methyl-1H-indazole
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Overview
Description
3-[5-(4-methoxypyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]-1-methyl-1H-indazole is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines elements of pyrimidine, pyrrole, and indazole, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(4-methoxypyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]-1-methyl-1H-indazole involves multiple steps, starting from readily available starting materials. The key steps typically include:
Formation of the pyrimidine ring: This can be achieved through the reaction of appropriate precursors under controlled conditions.
Construction of the pyrrole ring: This step often involves cyclization reactions facilitated by catalysts.
Coupling of the pyrimidine and pyrrole rings: This is usually done using coupling agents and specific reaction conditions to ensure the formation of the desired product.
Introduction of the indazole moiety: This final step involves the incorporation of the indazole ring through a series of reactions, including condensation and cyclization.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-[5-(4-methoxypyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]-1-methyl-1H-indazole can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may have biological activity, making it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: Its unique structure suggests potential as a pharmaceutical agent, possibly in the treatment of diseases or as a diagnostic tool.
Industry: The compound could be used in the development of new materials, such as polymers or coatings, due to its chemical properties.
Mechanism of Action
The mechanism of action of 3-[5-(4-methoxypyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]-1-methyl-1H-indazole would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding or inhibition. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- 4-cyclopropyl-6-methoxypyrimidin-5-ylboronic acid
- 2-methoxypyridine-5-boronic acid pinacol ester
- N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-…
Uniqueness
3-[5-(4-methoxypyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]-1-methyl-1H-indazole stands out due to its combination of pyrimidine, pyrrole, and indazole rings, which is not commonly found in other compounds. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C20H22N6O2 |
---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
[2-(4-methoxypyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(1-methylindazol-3-yl)methanone |
InChI |
InChI=1S/C20H22N6O2/c1-24-16-6-4-3-5-15(16)18(23-24)19(27)25-9-13-11-26(12-14(13)10-25)20-21-8-7-17(22-20)28-2/h3-8,13-14H,9-12H2,1-2H3 |
InChI Key |
DAXZGCSPUUJYGJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C(=N1)C(=O)N3CC4CN(CC4C3)C5=NC=CC(=N5)OC |
Origin of Product |
United States |
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